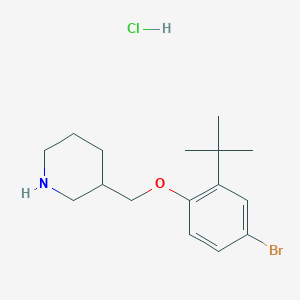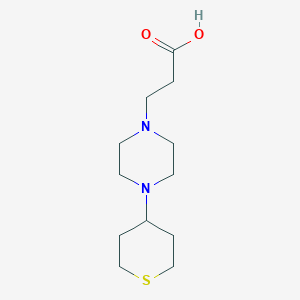
4-Bromo-2-(tert-butyl)phenyl 3-piperidinylmethyl ether hydrochloride
Overview
Description
4-Bromo-2-(tert-butyl)phenyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the CAS Number: 1219972-47-0 . The IUPAC name for this compound is 3-[(4-tert-butylphenoxy)methyl]piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H . This code provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 283.84 . Further physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Antimicrobial Properties
A study on the synthesis and characterization of substituted phenyl azetidines, which are structurally related to 4-Bromo-2-(tert-butyl)phenyl 3-piperidinylmethyl ether hydrochloride, demonstrated potential antimicrobial properties. These compounds were synthesized through a series of reactions starting from 2-(4-bromo phenyl) methyl cyanide, with subsequent modifications including reaction with tert butyloxy anhydride. The synthesized compounds were screened for antimicrobial activity, showcasing the potential of bromo and tert-butyl substituted compounds in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Material Science and Polymer Applications
Research into heterodifunctional polyfluorene building blocks, which includes the synthesis of bromo and tert-butyl substituted compounds, revealed applications in creating enhanced brightness emission-tuned nanoparticles. These nanoparticles, synthesized through Suzuki-Miyaura chain growth polymerization, exhibit bright fluorescence emission with quantum yields up to 84%. This work highlights the use of such compounds in developing advanced materials for optical and electronic applications (Fischer, Baier, & Mecking, 2013).
Organic Synthesis
A study on the effect of solvent on lithium-bromine exchange reactions of aryl bromides, including compounds with tert-butyl and bromo substituents, provided insights into the mechanisms of organic synthesis. The findings highlight the influence of solvent composition on the efficiency of lithium-bromine exchange reactions, which is crucial for the synthesis of various organic compounds, including potential pharmaceuticals and materials (Bailey, Luderer, & Jordan, 2006).
Green Chemical Methods
Research exploring the application of ionic liquid halide nucleophilicity for the cleavage of ethers presents a green protocol for regenerating phenols from ethers. This method utilizes bromide ions in the form of ionic liquid for the nucleophilic displacement of alkyl groups, offering an environmentally friendly alternative for the synthesis and modification of organic compounds (Boovanahalli, Kim, & Chi, 2004).
Safety and Hazards
properties
IUPAC Name |
3-[(4-bromo-2-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-16(2,3)14-9-13(17)6-7-15(14)19-11-12-5-4-8-18-10-12;/h6-7,9,12,18H,4-5,8,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEREDYKQKVCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)
![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)




![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)
![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)
![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)

